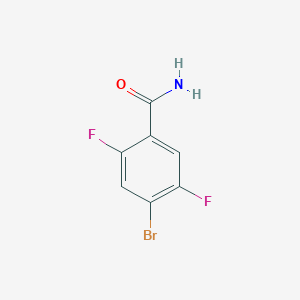

4-Bromo-2,5-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXQXWQSPGXPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Bromo-2,5-difluorobenzamide

Topic: 4-Bromo-2,5-difluorobenzamide CAS Number: 764648-42-2 Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary chemical synthesis. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in practical expertise, explaining the causal relationships behind experimental choices and ensuring that every protocol is presented as a self-validating system.

Part 1: Core Molecular Profile & Physicochemical Properties

This compound is a substituted aromatic amide whose value is derived from its unique combination of functional groups. The presence of two electron-withdrawing fluorine atoms significantly modulates the electronic environment of the benzene ring, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions. The amide group provides a site for hydrogen bonding and further derivatization. This trifecta of functionalities makes it a highly sought-after building block in medicinal chemistry.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 764648-42-2 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₂NO | [2] |

| Molecular Weight | 236.02 g/mol | [1][2] |

| Appearance | Solid, White to Yellow Powder | [1][4] |

| Purity | Typically ≥97% | [2][5] |

| Storage Temperature | Ambient / Room Temperature | [1][4] |

| SMILES Code | O=C(N)C1=CC(F)=C(Br)C=C1F | [3] |

Part 2: Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of this compound originates from its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. The chosen methodology focuses on a two-step, one-pot process involving the formation of a highly reactive acyl chloride intermediate.

Workflow: From Carboxylic Acid to Amide

Caption: Role as a versatile node in complex API synthesis.

Part 4: Safety & Handling Protocols

Proper handling is essential. The safety profile is primarily derived from the parent acid, which is known to cause skin and eye irritation and may cause respiratory irritation. [5][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. [6][7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]Avoid contact with skin, eyes, and clothing. [6]After handling, wash hands thoroughly. [7]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents. [6][8]* First Aid Measures:

References

- Vertex AI Search. (2023-03-15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.

- Sigma-Aldrich. This compound | 764648-42-2.

- Angene. This compound | 764648-42-2.

- ChemicalBook. 4-bromo-2,5-difluorobenzoic acid synthesis.

- Fisher Scientific. SAFETY DATA SHEET.

- Vertex AI Search. (2025-12-26). Applications of 4-Bromo-2,5-difluorobenzoic Acid in Drug Discovery.

- ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,5-difluorobenzoic acid.

- Sigma-Aldrich. 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1.

- Apollo Scientific. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid.

- Nordmann. 4-Bromo-2,5-difluorobenzoic acid.

- Fisher Scientific. SAFETY DATA SHEET.

- Vertex AI Search. Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid.

- BLD Pharm. 764648-42-2|this compound.

- LookChem. Cas 133541-45-4,4-bromo-2,5-difluorobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-06). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Crysdot LLC. This compound - Benzene Compounds.

- Ningbo Inno Pharmchem Co., Ltd. (2026-01-03). Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid.

Sources

- 1. This compound | 764648-42-2 [sigmaaldrich.com]

- 2. Angene - this compound | 764648-42-2 | MFCD11847048 | AG00GN4U [japan.angenechemical.com]

- 3. 764648-42-2|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 [sigmaaldrich.com]

- 5. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.es [fishersci.es]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

4-Bromo-2,5-difluorobenzamide molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two activating fluorine atoms and a reactive bromine handle, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol from its carboxylic acid precursor, and its established role in the development of novel therapeutics, including GPR119 agonists and METTL3 inhibitors. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.

Core Compound Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic chemistry. This compound is structurally derived from its corresponding benzoic acid, a more commonly referenced starting material. The conversion from the carboxylic acid to the primary amide is a fundamental and efficient transformation in organic synthesis.

| Property | This compound | 4-Bromo-2,5-difluorobenzoic acid |

| Molecular Formula | C₇H₄BrF₂NO | C₇H₃BrF₂O₂ |

| Molecular Weight | 236.02 g/mol | 237.00 g/mol [1] |

| CAS Number | 87439-39-4 | 28314-82-1[2][3][4][5][6] |

| Appearance | Typically a white to off-white or pale yellow solid[7][8] | White to pale yellow solid[7][8] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)F)C(=O)N | C1=C(C(=CC(=C1F)Br)F)C(=O)O[9] |

| InChI Key | Not directly available in search results | YWZSTHLOAZTDFJ-UHFFFAOYSA-N[3][9] |

Rationale and Significance in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as an exemplary building block for several reasons:

-

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, affecting solubility and target engagement.

-

Orthogonal Reactivity: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.[10][11] This is crucial for structure-activity relationship (SAR) studies.

-

Structural Preorganization: The substituents can induce specific conformational preferences in the molecule, which can be advantageous for binding to protein targets.

This compound is a key intermediate in the synthesis of GPR119 agonists, which are under investigation for treating type 2 diabetes and obesity, and selective METTL3 inhibitors for cancer therapy.[12]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound begins with its precursor, 4-Bromo-2,5-difluorobenzoic acid. The process involves a two-step, one-pot conversion: activation of the carboxylic acid followed by amination.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the conversion of carboxylic acids to primary amides.[7]

Objective: To synthesize this compound from 4-Bromo-2,5-difluorobenzoic acid.

Materials:

-

4-Bromo-2,5-difluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~0.05 eq)

-

Chloroform (anhydrous)

-

Aqueous ammonia (28 wt%)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-Bromo-2,5-difluorobenzoic acid (e.g., 53.28 g).[7]

-

Acyl Chloride Formation: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (e.g., 165 mL) and a catalytic amount of DMF (e.g., 0.87 mL).[7] Heat the mixture to 80 °C and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo) using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood. The resulting residue is the crude 4-bromo-2,5-difluorobenzoyl chloride.

-

Amination: Dissolve the crude acyl chloride residue in an appropriate organic solvent like chloroform (e.g., 300 mL).[7] Cool the solution to 0-5 °C in an ice bath.

-

Quenching: Add 28 wt% aqueous ammonia (e.g., 300 mL) dropwise to the cooled solution while stirring vigorously.[7] The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to stir at 5 °C for an additional 30 minutes.[7] Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with chloroform. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery Case Studies

The utility of this compound is best illustrated through its role as a precursor to high-value pharmaceutical intermediates. The parent acid, 4-Bromo-2,5-difluorobenzoic acid, is explicitly cited as a key building block in the synthesis of novel therapeutic agents.

-

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of metabolic disorders. 4-Bromo-2,5-difluorobenzoic acid is a documented intermediate in the preparation of potent GPR119 agonists, highlighting the importance of this specific halogenation pattern for achieving desired pharmacological activity.[7][12]

-

Selective NaV1.7 Inhibitors: The voltage-gated sodium channel NaV1.7 is a critical target for the development of novel analgesics. The structural motif derived from 4-Bromo-2,5-difluorobenzoic acid is employed in the synthesis of selective NaV1.7 inhibitors.[7]

-

Epigenetic Modulators (METTL3 Inhibitors): The METTL3 enzyme is an RNA methyltransferase implicated in various cancers. 4-Bromo-2,5-difluorobenzoic acid is used to synthesize selective METTL3 inhibitors, opening new avenues for cancer therapy.[12]

Safety and Handling

While specific safety data for this compound is not extensively published, the hazard profile can be inferred from its precursor, 4-Bromo-2,5-difluorobenzoic acid, and the reagents used in its synthesis.

-

Hazard Statements (based on precursor): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

-

Handling Recommendations: Handle in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

-

Dakota Ingredients. Applications of 4-Bromo-2,5-difluorobenzoic Acid in Drug Discovery. Available from: [Link]

-

Taylor & Francis Online. Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Available from: [Link]

-

Methylbenzoate-benzoicacid.com. Reliable Chemical Trading Partner, Professional 4-Bromo-2,5-difluorobenzoic acid Supply. Available from: [Link]

-

Fluorochem Private Limited. 4-Bromo-2,5-Difluorobenzoic Acid. Available from: [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Taylor & Francis Online. Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available from: [Link]

Sources

- 1. strem.com [strem.com]

- 2. 28314-82-1|4-Bromo-2,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 5. 4 Bromo 2 Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]

- 6. 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) at Nordmann - nordmann.global [nordmann.global]

- 7. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 8. 4-bromo-2,5-difluorobenzoic acid | 28314-82-1 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,5-difluorobenzamide, a compound of interest in medicinal chemistry and drug development. This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its application in research and development.

Introduction: The Significance of Fluorinated Benzamides

Halogenated, particularly fluorinated, organic compounds play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This compound belongs to this important class of molecules. Its structural motifs—a bromine atom, two fluorine atoms, and a benzamide group—make it a versatile building block for the synthesis of more complex pharmaceutical intermediates. Understanding its fundamental physical properties is a critical first step in its effective utilization in drug design and synthesis workflows.

Core Physicochemical Properties

A thorough understanding of a compound's basic physical characteristics is essential for its handling, formulation, and application in synthetic chemistry.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations, structural elucidation, and analytical characterization.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 764648-42-2 | [1][2] |

| Molecular Formula | C₇H₄BrF₂NO | [3] |

| Molecular Weight | 236.01 g/mol | [3] |

| Appearance | Solid | |

| Predicted Boiling Point | 218.4 ± 40.0 °C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, it is a key consideration for reaction setup and purification protocols.

Specific experimental solubility data for this compound in common laboratory solvents is not currently available in surveyed literature. However, based on its structure—a polar amide group and a halogenated aromatic ring—it is anticipated to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.

Synthesis and Structural Confirmation

The primary route to this compound is through the conversion of its corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid.

Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Experimental Protocol:

-

Acid Chloride Formation: 4-Bromo-2,5-difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This step converts the carboxylic acid to the more reactive acid chloride.

-

Amination: The resulting 4-Bromo-2,5-difluorobenzoyl chloride is then carefully added to a solution of aqueous ammonia. The nucleophilic ammonia displaces the chloride, forming the stable amide product.

-

Workup and Purification: The crude product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices: The use of thionyl chloride is advantageous as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture. The use of a catalyst like DMF accelerates the formation of the acid chloride. The subsequent amination is generally rapid and high-yielding.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthetic pathway from 4-Bromo-2,5-difluorobenzoic acid to this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure. These predictions are invaluable for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as distinct signals, likely in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the adjacent fluorine and bromine atoms. The two protons of the primary amide group (-NH₂) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. It is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and coupling constants will be indicative of their positions relative to the other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3100 (typically two bands) |

| C=O Stretch (Amide I) | 1700-1650 |

| N-H Bend (Amide II) | 1650-1550 |

| C-F Stretch | 1300-1000 |

| C-Br Stretch | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

Proper handling of chemical reagents is paramount in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. This guide has summarized the currently available information on its physical properties. It is important to note the absence of comprehensive experimental data in the public domain for properties such as melting point, solubility, and detailed spectroscopic analyses. Future work should focus on the experimental determination and publication of these fundamental parameters to facilitate the broader application of this compound within the scientific community. The protocols and expected analytical signatures provided herein offer a solid foundation for researchers working with this molecule.

References

-

Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: this compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2,5-difluorobenzamide: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzamides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 4-Bromo-2,5-difluorobenzamide emerges as a pivotal, yet often overlooked, chemical intermediate. Its trifunctional nature, featuring a reactive benzamide, a versatile bromine handle for cross-coupling reactions, and strategically placed fluorine atoms, makes it a highly valuable building block for synthesizing complex therapeutic agents.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect its synthesis from a common precursor, elucidate its key analytical characteristics, and explore its validated applications in the development of next-generation therapeutics for metabolic disorders and oncology.

Physicochemical & Structural Properties

The core of this compound is a benzene ring substituted with bromine and fluorine atoms at positions 4, 2, and 5, respectively, and a carboxamide group at position 1. This specific arrangement of halogens creates a unique electronic and steric profile that is instrumental in its subsequent chemical transformations and biological interactions.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₄BrF₂NO | Inferred from precursor |

| Molecular Weight | 236.02 g/mol | Inferred from precursor |

| CAS Number | Not explicitly assigned; derived from 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) | [1][2] |

| Appearance | Expected to be a pale yellow or off-white solid | [3] |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves a two-step process starting from the commercially available 4-Bromo-2,5-difluorobenzoic acid. This process first converts the carboxylic acid to a more reactive acyl chloride, which is then readily amidated.

Step 1: Synthesis of the Precursor (4-Bromo-2,5-difluorobenzoic acid)

While commercially available, understanding the synthesis of the precursor provides valuable context. A common laboratory-scale method involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by quenching with carbon dioxide (dry ice).[4][5]

Caption: Synthesis of the key precursor, 4-Bromo-2,5-difluorobenzoic acid.

Step 2: Amidation Protocol (Conversion to this compound)

This protocol is a robust and scalable method for converting the carboxylic acid to the target amide.[3]

Causality and Experimental Rationale:

-

Thionyl Chloride (SOCl₂): This reagent is chosen for its efficacy in converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. A catalytic amount of Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.

-

Aqueous Ammonia (NH₄OH): A concentrated solution of aqueous ammonia serves as the nitrogen source for the amide. The reaction is performed at a reduced temperature (5°C) to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.

-

Solvent Choice: Chloroform is used as the solvent due to its ability to dissolve the starting materials and its immiscibility with the aqueous ammonia and subsequent wash solutions, simplifying the extraction and workup process.

Detailed Step-by-Step Methodology:

-

Activation: In a round-bottomed flask under a nitrogen atmosphere, suspend 4-Bromo-2,5-difluorobenzoic acid (e.g., 53.28 g) in thionyl chloride (165 mL). Add a catalytic amount of DMF (0.87 mL).

-

Reaction: Heat the mixture to 80°C and stir for 1.5 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride in vacuo. This step is critical and should be performed in a well-ventilated fume hood.

-

Dissolution: Dissolve the resulting crude acyl chloride residue in chloroform (300 mL).

-

Amidation: Cool the chloroform solution to 5°C in an ice bath. Add 28 wt% aqueous ammonia (300 mL) dropwise, ensuring the temperature does not rise significantly.

-

Stirring: Stir the biphasic mixture vigorously at 5°C for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional chloroform. Combine the organic layers.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude this compound, typically as a pale yellow solid.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization: A Predictive Overview

-

¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to the protons at C3 and C6. These would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The amide (-NH₂) protons would appear as one or two broad singlets, the chemical shift of which is dependent on solvent and concentration.

-

¹⁹F NMR: Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms at C2 and C5. Each signal would be a multiplet due to coupling with the aromatic protons and the other fluorine atom.

-

¹³C NMR: The spectrum would display 7 distinct signals: one for the carbonyl carbon of the amide, and six for the carbons of the aromatic ring. The signals for the fluorine- and bromine-bearing carbons (C2, C4, C5) would show characteristic splitting patterns due to C-F coupling and would be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 235 and 237.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amide (around 3350-3180 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1650 cm⁻¹), and C-F stretching bands (around 1250-1050 cm⁻¹).

Applications in Drug Development: A Gateway to Novel Therapeutics

The utility of this compound is most evident in its role as a versatile intermediate for constructing more complex drug candidates. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.

GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[6] Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. This compound is a documented intermediate in the synthesis of potent GPR119 agonists.[3][7] The benzamide core often serves as a key pharmacophoric element that interacts with the receptor binding pocket.

Sources

- 1. Page loading... [guidechem.com]

- 2. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 4. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-bromo-2,5-difluorobenzoic acid | 28314-82-1 [chemicalbook.com]

- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-difluorobenzamide in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2,5-difluorobenzamide, a halogenated aromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for predicting its solubility based on first principles of molecular structure and thermodynamics. Furthermore, it provides authoritative, detailed protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and a key determinant of a molecule's ultimate utility. For a compound like this compound, which serves as a potential building block in the synthesis of more complex molecules, its solubility profile dictates the choice of reaction media, influences reaction kinetics, and is paramount for designing effective crystallization-based purification methods.[1] Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in development timelines.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to explain the underlying principles that govern the dissolution of this compound and provides the practical, validated methodologies required to measure this property accurately.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is intrinsically linked to its molecular architecture. A thorough analysis of its structure allows for a robust, qualitative prediction of its interactions with various organic solvents.

-

Aromatic Core: The benzene ring provides a nonpolar, hydrophobic surface.

-

Halogen Substituents (Br, F): The highly electronegative fluorine atoms and the bromine atom act as electron-withdrawing groups, creating significant bond dipoles and contributing to the molecule's overall polarity.

-

Amide Functional Group (-CONH₂): This is the most significant feature influencing solubility. The primary amide group is highly polar and possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptor sites (the lone pairs on the oxygen atom).[2][3] This dual capability allows for strong, specific interactions with a wide range of solvents.

The combination of a hydrophobic aromatic core with a highly polar, hydrogen-bonding functional group suggests that this compound will exhibit complex solubility behavior, with a strong dependence on the specific nature of the solvent.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the compound's solubility in different solvent classes:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are highly polar and can act as strong hydrogen bond acceptors for the amide N-H protons. The lack of acidic protons in the solvent prevents competition for the amide's carbonyl oxygen. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding both as donors and acceptors, creating favorable interactions with the amide group.[2] However, the solvent's self-association can slightly diminish its capacity to solvate the solute. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Ethers are moderate polarity solvents that can act as hydrogen bond acceptors but lack donor capabilities. The energy required to break the strong intermolecular hydrogen bonds of the crystalline amide may not be fully compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is a weakly polar solvent. While it can dissolve many organic compounds, it is unlikely to effectively solvate the highly polar amide functional group. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The significant mismatch in polarity between the highly polar solute and the nonpolar solvent results in very weak solute-solvent interactions, which are insufficient to overcome the crystal lattice energy of the solid amide.[4] |

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium state. The process of dissolution can be understood by examining the change in Gibbs free energy (

The overall process can be broken down into a thermodynamic cycle:

-

Crystal Lattice Disruption (Endothermic): Energy is required to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) holding the this compound molecules together in the solid crystal lattice. This is represented by the lattice enthalpy (

).[4][5] -

Solvent Cavity Formation (Endothermic): Energy is needed to create a space or cavity within the solvent for the solute molecule to occupy.

-

Solvation (Exothermic): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules. This is the enthalpy of solvation (

).[5]

The overall enthalpy of solution is the sum of these steps:

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, they must be validated by empirical data. The "gold standard" for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask Method .[6][7] This method establishes the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow:

Step-by-Step Procedure:

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution to create a series of at least five calibration standards spanning the expected solubility range.

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

-

Causality Check: A robust calibration curve is essential for accurately converting the analytical signal of the unknown sample into a concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment.[6] This ensures the solution remains saturated. A general rule is to add approximately 2-5 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. The goal is to ensure the system has reached equilibrium.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

-

-

Sample Processing and Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the prepared calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

-

-

Data Calculation:

-

Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent. The result is typically reported in units of mg/mL or mol/L.

-

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility is often measured instead of thermodynamic solubility.[8][9] This method is faster and requires less compound. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium. While it does not represent a true equilibrium state, it is highly useful for ranking compounds and flagging potential solubility issues early in the discovery process.[8]

Conclusion

For definitive and reliable data, the Shake-Flask method remains the authoritative standard for determining thermodynamic solubility. The detailed protocol provided herein offers a validated workflow for researchers to generate high-quality, reproducible data essential for process optimization, purification, and formulation in any chemical or pharmaceutical development program.

References

-

Mackay, D., & Shiu, W. Y. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Alves, C., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Analytical Methods, 8(38), 6975-6991. Available at: [Link]

-

Bergström, C. A. (2012). The thermodynamic principles of dissolution. ResearchGate. Available at: [Link]

-

Jouyban, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Available at: [Link]

-

Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 10(2), 517-521. Available at: [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

-

Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201-205. Available at: [Link]

-

Perlovich, G. L. (2017). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 14(3), 603-616. Available at: [Link]

-

Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(26), 6797-6811. Available at: [Link]

-

Auton, M., Bolen, D. W., & Rösgen, J. (2007). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels. Journal of the American Chemical Society, 129(18), 5961-5967. Available at: [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. Available at: [Link]

-

Li, H., et al. (2022). Dissolution Process and Thermodynamic Model Correlation of Homovanillic Acid in Different Solvents and Intermolecular Force Analysis. Journal of Chemical & Engineering Data, 67(3), 564-574. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluorobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial inquiries for "4-Bromo-2,5-difluorobenzamide" yielded limited specific data. This guide has been meticulously developed to focus on the closely related and well-documented precursor, 4-Bromo-2,5-difluorobenzoic acid (CAS No: 28314-82-1) . The synthesis of the corresponding benzamide from this benzoic acid is also detailed within this report, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction

4-Bromo-2,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the development of pharmaceutical agents where the introduction of bromo- and fluoro-substituted phenyl rings is desired for modulating pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of its physicochemical properties, particularly its melting point, is paramount for its effective use in synthesis, purification, and characterization.

Physicochemical Properties of 4-Bromo-2,5-difluorobenzoic acid

A comprehensive understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 28314-82-1 | [2] |

| Molecular Formula | C₇H₃BrF₂O₂ | [3] |

| Molecular Weight | 237.00 g/mol | [3] |

| Appearance | White to pale yellow solid/powder | [4] |

| Melting Point | 142-146 °C |

Note: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Synthesis of 4-Bromo-2,5-difluorobenzoic acid

The synthesis of 4-Bromo-2,5-difluorobenzoic acid can be achieved through the carboxylation of a lithiated bromofluorobenzene derivative.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 2 hours at this temperature.

-

Carboxylation: Add an excess of crushed dry ice to the reaction mixture.

-

Quenching and Extraction: Allow the reaction to warm to room temperature. Quench with 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzoic acid.

Melting Point Determination: A Critical Quality Control Step

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. For 4-Bromo-2,5-difluorobenzoic acid, a sharp melting range within the expected values indicates a high degree of purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry 4-Bromo-2,5-difluorobenzoic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point of the sample.

Caption: Experimental workflow for melting point determination.

Conversion to this compound

A common and valuable transformation of carboxylic acids is their conversion to amides. The following protocol details the synthesis of this compound from the corresponding benzoic acid.[4]

Experimental Protocol: Amide Synthesis

-

Acid Chloride Formation: In a round-bottom flask, suspend 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in thionyl chloride (excess). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound as a pale yellow solid.[4] Recrystallization from a suitable solvent can be performed for further purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with the substitution on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached functional groups (carboxyl, bromo, and fluoro).

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and various C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a key synthetic intermediate with well-defined physicochemical properties. Its melting point serves as a reliable indicator of its purity. The straightforward conversion of this benzoic acid to its corresponding benzamide further enhances its utility in the synthesis of novel compounds for various applications, including drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

References

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023-03-15). [Source URL not available].

- 4-bromo-2,5-difluorobenzoic acid synthesis. ChemicalBook. (2025-09-25). [Source URL not available].

- 4-Bromo-2,5-Difluorobenzoic acid. Chemball. [Source URL not available].

- 4-bromo-2,5-difluorobenzoic acid | 28314-82-1. ChemicalBook. (2025-09-25). [Source URL not available].

- Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Source URL not available].

- 4-bromo-2,5-difluorobenzoic acid, min. 98%. Strem. [Source URL not available].

- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

- Reliable Chemical Trading Partner, Professional 4-Bromo-2,5-difluorobenzoic acid Supply. [Source URL not available].

- 4-Bromo-2,5-difluorobenzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase. [Source URL not available].

- 4-bromo-2,5-difluorobenzoic acid CAS#: 28314-82-1. ChemicalBook. [Source URL not available].

- Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde. Benchchem. [Source URL not available].

- Supplementary Information. The Royal Society of Chemistry. [Source URL not available].

- Electronic Supplementary Information. The Royal Society of Chemistry. [Source URL not available].

- Supporting Inform

- 2,3,4,5,6-Pentabromobenzoic Acid. MDPI. [Source URL not available].

- 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum. ChemicalBook. [Source URL not available].

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Source URL not available].

- 28314-82-1|4-Bromo-2,5-difluorobenzoic acid|BLD Pharm. [Source URL not available].

- 4-Bromo-2,5-difluorobenzoic acid. Nordmann.global. [Source URL not available].

- Benzoic acid, 4-bromo-. NIST WebBook. [Source URL not available].

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Source URL not available].

- 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Source URL not available].

- FT-IR spectra of starting materials 2,5-dibromobenzoic acid (a),...

Sources

- 1. 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) at Nordmann - nordmann.global [nordmann.global]

- 2. 4 Bromo 2 5 Difluorobenzoic Acid Supplier, 4 Bromo 2 5 Difluorobenzoic Acid Latest Price, CAS 28314-82-1 [m.chemball.com]

- 3. Reliable Chemical Trading Partner, Professional 4-Bromo-2,5-difluorobenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 5. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2,5-difluorobenzamide

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,5-difluorobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in the principles of NMR spectroscopy. We will explore the structural and electronic factors that govern the chemical shifts and coupling constants of this molecule, providing a predictive framework for its characterization.

Given the absence of publicly available, experimentally verified spectra for this compound, this guide synthesizes data from analogous structures and leverages established NMR prediction principles to present a robust theoretical analysis. This approach not only provides a reliable spectral forecast but also serves as an educational tool for understanding the nuanced effects of halogen and amide substitution on the NMR profile of an aromatic system.

Molecular Structure and Spectroscopic Context

This compound is a substituted aromatic compound with a unique arrangement of electron-withdrawing groups. Its structure presents a fascinating case for NMR analysis due to the interplay of a bromine atom, two fluorine atoms, and an amide group on the benzene ring. These substituents dictate the electron density distribution around the aromatic protons and carbons, leading to distinct and predictable spectral features. The analysis is further enriched by the presence of spin-active ¹⁹F nuclei, which introduce complex heteronuclear couplings.

The systematic IUPAC name for this compound is this compound, and its CAS number is associated with its precursor, 4-bromo-2,5-difluorobenzoic acid (28314-82-1).[1] Understanding the NMR signature is paramount for confirming its identity and purity following synthesis.

Synthesis Protocol: From Carboxylic Acid to Amide

The primary route to synthesizing this compound involves the conversion of the corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid. This is a standard transformation in organic synthesis, typically proceeding via an activated acyl intermediate.[2][3]

Experimental Protocol: Amide Formation

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the starting material on TLC.

-

Formation of the Amide: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a fresh portion of dry aprotic solvent.

-

Cool the solution to 0 °C and add a concentrated aqueous solution of ammonia (NH₄OH) (approx. 2.0-3.0 eq) dropwise.[4]

-

Stir the reaction mixture vigorously for 30-60 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel to obtain the final, pure compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, H-3 and H-6. The amide protons (-NH₂) will also be present, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Key Structural Features Influencing the Spectrum:

-

Substituent Effects: The fluorine atoms and the amide group are strongly electron-withdrawing, which will generally shift the aromatic proton signals downfield.

-

Spin-Spin Coupling: The aromatic protons will exhibit both homonuclear coupling (¹H-¹H) and heteronuclear coupling (¹H-¹⁹F). The ¹H-¹⁹F coupling constants are typically larger than ¹H-¹H couplings across the same number of bonds.

Figure 1: Key J-coupling interactions for the aromatic protons in this compound.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.8 - 8.2 | Doublet of doublets of doublets (ddd) | ³J(H3-F2) ≈ 7-10 Hz, ⁴J(H3-F5) ≈ 3-5 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |

| H-6 | 7.6 - 8.0 | Doublet of doublets of doublets (ddd) | ³J(H6-F5) ≈ 7-10 Hz, ⁴J(H6-F2) ≈ 3-5 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |

| -NH₂ | 5.5 - 7.5 | Broad singlet (2H) | N/A (subject to exchange) |

Rationale for Assignments:

-

H-3: This proton is positioned between the amide group (at C1) and the bromine atom (at C4), and is ortho to a fluorine atom (at C2). The combined electron-withdrawing effects are expected to shift it significantly downfield. Its multiplicity arises from coupling to F-2 (³J), F-5 (⁴J), and H-6 (⁴J).

-

H-6: This proton is ortho to the amide group and a fluorine atom (at C5). It is expected to be slightly upfield relative to H-3. Its complex splitting pattern is due to coupling with F-5 (³J), F-2 (⁴J), and H-3 (⁴J).

-

-NH₂ Protons: The amide protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. Their chemical shift is highly variable.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The signals for the carbons directly bonded to fluorine will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling (¹J(C,F)). Carbons at two or three bonds away will show smaller couplings (²J(C,F) or ³J(C,F)), often appearing as triplets or doublet of doublets if coupled to two different fluorine atoms.

Figure 2: Molecular structure of this compound highlighting key carbon environments.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |

| C=O | 165 - 170 | Doublet (d) | ³J(C,F2) ≈ 2-5 Hz |

| C1 | 125 - 130 | Doublet of doublets (dd) | ²J(C1,F2) ≈ 15-25 Hz, ⁴J(C1,F5) ≈ 1-3 Hz |

| C2 | 155 - 160 | Doublet of doublets (dd) | ¹J(C2,F2) ≈ 240-260 Hz, ²J(C2,F5) ≈ 15-25 Hz |

| C3 | 118 - 123 | Doublet of doublets (dd) | ²J(C3,F2) ≈ 20-30 Hz, ³J(C3,F5) ≈ 5-10 Hz |

| C4 | 115 - 120 | Doublet of doublets (dd) | ³J(C4,F2) ≈ 5-10 Hz, ²J(C4,F5) ≈ 20-30 Hz |

| C5 | 152 - 157 | Doublet of doublets (dd) | ¹J(C5,F5) ≈ 240-260 Hz, ²J(C5,F2) ≈ 15-25 Hz |

| C6 | 115 - 120 | Doublet of doublets (dd) | ³J(C6,F5) ≈ 5-10 Hz, ⁴J(C6,F2) ≈ 1-3 Hz |

Rationale for Assignments:

-

C=O: The carbonyl carbon is expected in the typical downfield region for amides. It may show a small coupling to the ortho fluorine, F-2.

-

C2 and C5: These carbons are directly attached to fluorine and will therefore be the most downfield of the aromatic carbons and exhibit very large one-bond C-F coupling constants. They will also show smaller two-bond coupling to the other fluorine atom.

-

C1, C3, C4, C6: The chemical shifts of these carbons are influenced by their proximity to the various substituents. Each will be split by both fluorine atoms, leading to complex but predictable doublet of doublets patterns. The carbon bearing the bromine (C4) is expected to be significantly shielded relative to an unsubstituted carbon.

Experimental Considerations and Best Practices

To obtain high-quality NMR data that resolves the complex splitting patterns described, the following experimental parameters should be considered:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a good solvent for amides and its viscosity can sharpen the signals of the -NH₂ protons. Deuterated chloroform (CDCl₃) is also a common alternative.

-

Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz for ¹H) is essential to achieve the necessary resolution to separate the overlapping multiplets of the aromatic protons.

-

Acquisition Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum. Adequate relaxation delays (D1) are crucial for accurate integration and quantitative analysis.

-

2D NMR Experiments: To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). An HOESY or NOESY experiment could help elucidate through-space proximities.

Conclusion

The NMR spectra of this compound are predicted to be rich in information, reflecting the complex electronic environment of the molecule. The ¹H spectrum is characterized by two complex multiplets in the aromatic region, while the ¹³C spectrum is defined by large C-F coupling constants. This guide provides a detailed, theoretically grounded prediction of these spectra, offering a powerful tool for researchers in the synthesis and characterization of this and related compounds. The provided synthesis protocol and experimental best practices further equip scientists with the necessary information to confidently produce and analyze this molecule, ensuring both structural integrity and purity in their research endeavors.

References

-

Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Available at: [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

-

Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. II. Tritium N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Available at: [Link]

-

N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Royal Society of Chemistry. Available at: [Link]

-

N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. Sabinet African Journals. Available at: [Link]

-

Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Organic Preparations and Procedures International. Available at: [Link]

-

Electronic Supplementary Information for: Nickel-catalyzed reductive carboxylation of aryl (pseudo)halides with formic salts. Royal Society of Chemistry. Available at: [Link]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents.

-

Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Evolution of amide bond formation. ResearchGate. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

-

Predict 13C NMR spectra. Cheminfo.org. Available at: [Link]

-

1,4-Dibromo-2,5-difluorobenzene. SpectraBase. Available at: [Link]

Sources

A Technical Guide to 4-Bromo-2,5-difluorobenzamide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. 4-Bromo-2,5-difluorobenzamide (CAS No. 764648-42-2) emerges as a pivotal building block in this context. Its unique trifunctionalized aromatic ring—featuring a bromine atom, two fluorine substituents, and a primary amide—offers a versatile platform for the synthesis of complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the difluoro substitution pattern profoundly influences the molecule's electronic properties, pKa, and metabolic stability. This guide provides an in-depth overview of the commercial sources, synthesis, and applications of this valuable research chemical.

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is the bedrock of reproducible research. For this compound, a number of specialized chemical suppliers offer various grades and quantities suitable for laboratory-scale synthesis up to pilot-plant production. Below is a comparative analysis of prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity | Availability | Notes |

| Crysdot LLC | CD12035497 | 95+% | Inquire for pack sizes | Provides key physicochemical data like molecular formula and weight. |

| ChemExpress | (CAS 764648-42-2)[1] | Not specified | In-stock for 250mg, 1g, 5g[1] | Offers smaller, readily available quantities for initial screening. |

| Angene | AG00GN4U[2] | 96%[2] | In stock for 1g, 5g[2] | Lists MDL number (MFCD11847048) for cross-referencing. |

| BLD Pharm | (CAS 764648-42-2)[3] | Not specified | Inquire | Categorized under bromides, amides, and benzene compounds.[3] |

| Sigma-Aldrich | (Apollo Scientific)[4] | Not specified | Inquire | Distributes for Apollo Scientific; provides safety info (GHS pictograms).[4] |

Senior Application Scientist's Note: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. While purity percentages are listed, the CoA will provide detailed information on the analytical methods used (e.g., NMR, HPLC) and the levels of any detected impurities. For process development or GMP-regulated activities, supplier qualification and a stable supply chain are paramount.

The Role in Drug Discovery: A Key Intermediate

While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a key intermediate in the synthesis of high-value pharmaceutical targets. It is derived from 4-bromo-2,5-difluorobenzoic acid, a compound recognized for its utility in creating novel therapeutics.[5][6]

The parent acid is a crucial building block for:

-

GPR119 Agonists: These are investigated for their potential in treating type 2 diabetes and obesity.[5]

-

Selective METTL3 Inhibitors: These molecules are at the forefront of epigenetic cancer research, targeting RNA methylation pathways implicated in various cancers.[5]

The conversion of the carboxylic acid to the primary amide is a fundamental step in building more complex molecular architectures, often required to modulate solubility, hydrogen bonding capacity, and target engagement.

Experimental Protocol: Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves a two-step, one-pot conversion from the corresponding carboxylic acid. This process first activates the carboxylic acid, typically by converting it to an acid chloride, which then readily reacts with an ammonia source.

Workflow Diagram: Synthesis from Benzoic Acid

Sources

- 1. chemexpress.cn [chemexpress.cn]

- 2. Angene - this compound | 764648-42-2 | MFCD11847048 | AG00GN4U [japan.angenechemical.com]

- 3. 764648-42-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 764648-42-2 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2,5-difluorobenzoic acid (28314-82-1) at Nordmann - nordmann.global [nordmann.global]

A Technical Guide to the Applications of Medicinal Chemistry in Modern Drug Discovery

Abstract: Medicinal chemistry serves as the cornerstone of modern drug discovery, bridging the gap between a biological concept and a tangible therapeutic agent.[1] This guide provides an in-depth exploration of the core principles, strategic applications, and advanced methodologies that define the field. Tailored for researchers, scientists, and drug development professionals, this document navigates the multifaceted journey from target identification to the refinement of clinical candidates. We will dissect key strategies such as hit identification, lead optimization, and the critical role of ADMET profiling. Furthermore, we will explore cutting-edge modalities including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and the transformative impact of artificial intelligence (AI) on the discipline. Through detailed protocols, workflow diagrams, and evidence-based insights, this guide aims to equip the reader with a robust understanding of the scientific rationale and practical execution of medicinal chemistry in the pursuit of novel therapeutics.

The Central Role of Medicinal Chemistry

Medicinal chemistry is an interdisciplinary science at the intersection of chemistry, biology, and pharmacology, focused on the design, synthesis, and development of pharmaceutical agents.[1] Its primary objective is to establish a clear Structure-Activity Relationship (SAR) —the principle that a molecule's three-dimensional structure dictates its biological activity.[2][3] A medicinal chemist's role is to meticulously modify a molecule's structure to enhance its therapeutic effects while minimizing adverse properties, a complex balancing act of potency, selectivity, and drug-like characteristics.[1][4] This iterative process is fundamental to transforming a preliminary "hit" compound into a viable drug candidate.[4][5]

The overall workflow of drug discovery, heavily reliant on medicinal chemistry, can be visualized as a multi-stage funnel, progressively narrowing down a vast number of compounds to a single clinical candidate.

Caption: The Drug Discovery and Development Pipeline.

Core Methodologies in Medicinal Chemistry

Hit Identification: The Starting Point

Hit identification is the process of finding small molecules that exhibit a desired biological activity against a target.[6][7] A "hit" is typically a compound with reproducible activity, often in the micromolar (µM) range, that serves as a validated starting point for a medicinal chemistry campaign.[7] Several high-throughput strategies are employed to screen large compound libraries.[7]

| Strategy | Description | Library Size | Hit Affinity | Advantages | Disadvantages |

| High-Throughput Screening (HTS) | Automated testing of large, diverse compound libraries against a biological target using miniaturized assays.[8][9][10] | 100,000s - Millions | µM to nM | Broad chemical space coverage; speed.[11] | High cost; potential for false positives.[10] |

| Fragment-Based Drug Discovery (FBDD) | Screening libraries of small, low-molecular-weight "fragments" using sensitive biophysical techniques (e.g., SPR, NMR).[12][13] | 100s - 1,000s | mM to µM | High hit rates; efficient exploration of chemical space.[12] | Hits have very weak affinity, requiring extensive optimization.[14] |

| Structure-Based Drug Design (SBDD) | Utilizes high-resolution structural information (X-ray crystallography, NMR) of the target to design molecules that fit precisely into the binding site. | Varies | Varies | Rational, target-focused design. | Requires a high-quality target structure. |

| DNA-Encoded Library (DEL) Screening | Screening vast libraries where each compound is tagged with a unique DNA barcode, allowing for massive parallel screening. | Billions+ | Varies | Unprecedented library size. | Synthesis constraints; potential for DNA-related artifacts. |

Table 1: Comparison of Primary Hit Identification Strategies.